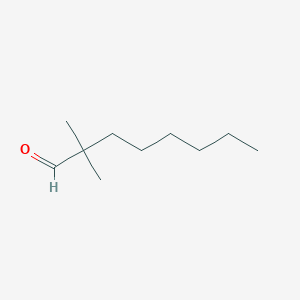

2,2-Dimethyloctanal

Description

2,2-Dimethyloctanal (C₁₀H₂₀O) is a branched-chain aldehyde characterized by two methyl groups at the second carbon of an octanal backbone. It is synthesized via oxidation of 2,2-dimethyloctanol using pyridinium chlorochromate (PCC) and silica gel, yielding a 61% isolated product . Its structural isomerism and branching influence its reactivity and applications, particularly in organic synthesis and polymer chemistry.

Properties

CAS No. |

14250-91-0 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2,2-dimethyloctanal |

InChI |

InChI=1S/C10H20O/c1-4-5-6-7-8-10(2,3)9-11/h9H,4-8H2,1-3H3 |

InChI Key |

KVGYAHNHKCCHSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)(C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyloctanal can be synthesized through several methods. One common approach involves the oxidation of 2,2-dimethyloctanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst .

Industrial Production Methods

In industrial settings, this compound can be produced via the hydroformylation of 2,2-dimethyl-1-octene. This process involves the addition of a formyl group (CHO) to the double bond of the alkene, using a catalyst such as rhodium or cobalt complexes under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyloctanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 2,2-dimethyloctanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to 2,2-dimethyloctanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, hydroxylamine

Major Products Formed

Oxidation: 2,2-Dimethyloctanoic acid

Reduction: 2,2-Dimethyloctanol

Substitution: Imines, oximes

Scientific Research Applications

2,2-Dimethyloctanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyloctanal involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Linear Analogues

Key compounds for comparison include:

- 3,7-Dimethyloctanal (C₁₀H₂₀O): A regioisomer with methyl groups at the third and seventh carbons.

- 2,6-Dimethyloctanal (C₁₀H₂₀O): Another regioisomer with methyl groups at the second and sixth carbons.

Physical and Chemical Properties

Key Observations :

- Branching Effects: The position of methyl groups significantly impacts boiling points. 3,7-Dimethyloctanal’s higher boiling point (220.54°C) compared to nonanal (185–195°C) reflects increased molecular weight and branching complexity.

- Synthetic Routes : this compound is synthesized via oxidation, whereas 3,7-Dimethyloctanal is produced through Pd/C-catalyzed hydrogenation of citral with 96% yield .

Reactivity and Catalytic Behavior

- 3,7-Dimethyloctanal : Forms as a major product (35%) in citral hydrogenation alongside menthol, indicating competing hydrogenation pathways for conjugated C=O and isolated C=C bonds . Pd-based catalysts with ionic liquid modifiers favor this selectivity .

- This compound: Limited catalytic data, but its synthesis involves PCC-mediated oxidation, suggesting stability under mild acidic conditions .

Biological Activity

2,2-Dimethyloctanal is an organic compound with the molecular formula . It is classified as an aldehyde and is structurally defined by a long carbon chain with two methyl groups attached to the second carbon. This compound has garnered attention in various fields, including organic chemistry, pharmacology, and environmental science, due to its potential biological activities.

- Molecular Formula: C10H20O

- Molecular Weight: 172.27 g/mol

- Structure: Characterized by a linear carbon chain with two methyl branches.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its antimicrobial properties, potential toxicity, and applications in various industries.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined using standard microbiological methods.

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Candida albicans | 0.125 |

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly in the treatment of infections caused by resistant strains.

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies reveal that exposure can lead to central nervous system effects and potential cardiac sensitization at high concentrations.

| Effect | Observation |

|---|---|

| Lethality | Observed at high doses |

| Cardiac Sensitization | Notable at elevated levels |

| Anesthetic Effects | Present in significant doses |

These findings highlight the need for careful handling and usage guidelines when working with this compound in industrial applications.

Case Studies

- Antifungal Activity Study : A comprehensive study compared the antifungal activity of this compound with standard antifungal agents like fluconazole. The compound showed lower MIC values against several fungal strains, indicating superior efficacy.

- Environmental Impact Assessment : In a life cycle assessment (LCA), researchers examined the environmental implications of using this compound as a refrigerant. The study concluded that while it has lower global warming potential than traditional refrigerants, its biological activity poses risks to aquatic ecosystems if released into water bodies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.